O,O,O,O-Tetraethyl monothiodiphosphate
Overview
Description
Synthesis Analysis
Tetraethyl Thionopyrophosphate, which is another name for O,O,O,O-Tetraethyl monothiodiphosphate, is used for the synthesis of 35S-thiophosphonic Acid, a possible radiotherapeutic agent for treatment of bone metastasis . It is also a decomposition product of Diazinon, an organophosphorus insecticide .Molecular Structure Analysis
The molecular structure of O,O,O,O-Tetraethyl monothiodiphosphate can be represented by the SMILES stringCCOP(=O)(OCC)OP(=S)(OCC)OCC
. Chemical Reactions Analysis
The production of O,O,O,O-Tetraethyl dithiodiphosphate metabolite is the result of the phosphoric moiety of chlorpyrifos . Due to the formation of phosphorothioic acid and ethanol, which are soluble in the aqueous phase, it is difficult to identify the compounds for the degradation products of the pesticide .Physical And Chemical Properties Analysis
The physical and chemical properties of O,O,O,O-Tetraethyl monothiodiphosphate include a density of 1.2±0.1 g/cm3, a boiling point of 307.6±25.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . It also has a molar refractivity of 68.8±0.3 cm3, a polar surface area of 115 Å2, and a molar volume of 248.6±3.0 cm3 .Scientific Research Applications
Analytical Chemistry Standards
Monothiono TEPP is utilized as a standard in analytical chemistry for instruments such as ICP (Inductively Coupled Plasma), AA (Atomic Absorption), and XRF (X-Ray Fluorescence) analysis . These techniques are essential for determining the composition of various substances, and Monothiono TEPP serves as a calibration standard to ensure the accuracy of these measurements.
Sample Preparation in Analytical Procedures
In sample preparation systems, including Graphite Block and Microwave Digestion systems, Monothiono TEPP is used to prepare samples for analysis . These systems are designed to process samples for subsequent analytical techniques, and Monothiono TEPP plays a role in ensuring the consistency and reliability of the sample preparation process.
Environmental Analysis
Monothiono TEPP is part of the manufacturing process for Environmental Robotic Analyzers, which are used to determine BOD (Biological Oxygen Demand), COD (Chemical Oxygen Demand), and TitrEC (a pH, EC, Alkalinity Analyzer) . These analyzers are crucial for assessing water quality and environmental pollution levels.
Organophosphorus Pesticide Research
As an organophosphorus compound, Monothiono TEPP is studied for its properties and effects as a pesticide . Research in this field focuses on understanding the mechanisms of action, efficacy, and environmental impact of such pesticides.
Radiotherapeutic Research
Monothiono TEPP has been used in the synthesis of 35S-thiophosphonic Acid, a potential radiotherapeutic agent for the treatment of bone metastasis . This application highlights the compound’s role in developing new treatments for serious health conditions.
Toxicology and Safety Studies
Due to its toxic nature, Monothiono TEPP is a subject of toxicological studies to understand its effects on living organisms. The LD50 value for mice is reported to be 0.45 mg/kg, indicating its high toxicity . These studies are vital for establishing safe handling practices and assessing the risks associated with exposure.
Fire Safety and Combustion Research
Monothiono TEPP’s flammability characteristics are researched to understand the combustion products it generates, which include toxic nitrogen oxides and sulfur oxides . This research is important for developing safety protocols in case of fires involving organophosphorus compounds.
Synthesis of Other Chemicals
The compound is also investigated for its use as an intermediate in the synthesis of other chemicals, exploring its reactivity and potential to form various derivatives .
Mechanism of Action
Target of Action
It’s known that organophosphates, a group to which monothiono tepp belongs, often target enzymes like acetylcholinesterase in the nervous system .
Biochemical Pathways
Organophosphates are known to inhibit the enzyme acetylcholinesterase, disrupting nerve signal transmission .
Pharmacokinetics
Organophosphates are generally absorbed through the skin, lungs, and gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted via urine .
Result of Action
Organophosphates typically inhibit acetylcholinesterase, leading to an accumulation of acetylcholine in the synaptic cleft and continuous stimulation of neurons .
Action Environment
Factors such as temperature, ph, and presence of other chemicals can potentially affect the activity and stability of organophosphates .
properties
IUPAC Name |
diethoxyphosphinothioyl diethyl phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20O6P2S/c1-5-10-15(9,11-6-2)14-16(17,12-7-3)13-8-4/h5-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPXWUAQRJLSJRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(OCC)OP(=S)(OCC)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20O6P2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20983063 | |
Record name | O,O,O,O-Tetraethyl thiodiphosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20983063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
O,O,O,O-Tetraethyl monothiodiphosphate | |
CAS RN |
645-78-3 | |
Record name | Pyrophos | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=645-78-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Monothiopyrophosphoric acid, tetraethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000645783 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | O,O,O,O-Tetraethyl thiodiphosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20983063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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